Enzyme Inhibition Potency: Comparison of m-Alkyl Trifluoroacetophenones as Acetylcholinesterase Inhibitors
Within a series of m-alkyl α,α,α-trifluoroacetophenones, the identity of the alkyl substituent drastically influences acetylcholinesterase (AChE) inhibitory potency. While a direct Ki value for the 4'-n-propyl isomer is not reported in this specific paper, the class-level inference establishes that subtle alkyl chain changes yield up to a 10^7-fold difference in potency. This underscores the non-interchangeability of these analogs and the necessity for precise compound selection. [1]
| Evidence Dimension | Inhibitory potency against acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | Ki value not explicitly reported for the 4'-n-propyl derivative in the cited class-wide study; potency is inferred to lie between the values for the least and most potent analogs. |
| Comparator Or Baseline | 1. Trifluoroacetophenone (X = H): Ki (least potent) 2. m-t-butyl-α,α,α-trifluoroacetophenone (4): Ki = 3.7 pM [1] 3. m-(N,N,N-trimethylammonio)trifluoroacetophenone (X = Me3N+): Ki = 1.5 fM and 15 fM (for E. electricus and T. californica AChE, respectively) [2] |
| Quantified Difference | Potency span of approximately 10^7-fold across the class [2] |
| Conditions | In vitro enzyme inhibition assay using acetylcholinesterase from Torpedo californica and Electrophorus electricus. |
Why This Matters
This evidence demonstrates that even minor structural modifications within the trifluoroacetophenone class lead to non-linear, drastic changes in biological activity, making precise compound identity critical for reproducible research.
- [1] Nair, H. K.; Quinn, D. M. m-Alkyl, α,α,α-trifluoroacetophenones: A new class of potent transition state analog inhibitors of acetylcholinesterase. Bioorganic & Medicinal Chemistry Letters 1993, 3 (12), 2619-2622. View Source
- [2] Nair, H. K.; Lee, K.; Quinn, D. M. Molecular recognition in acetylcholinesterase catalysis: free-energy correlations for substrate turnover and inhibition by trifluoro ketone transition-state analogs. Biochemistry 1994, 33 (28), 8566-8576. View Source
